![molecular formula C13H22N2O2 B11872299 N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which includes a cyclopropylmethyl group, an oxa-azaspirodecane core, and a carboxamide functional group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[45]decane-3-carboxamide typically involves a multi-step process One common method includes the reaction of cyclopropylmethylamine with a suitable spirocyclic precursor The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, to form the spirocyclic core
Industrial Production Methods
In an industrial setting, the production of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide may involve large-scale batch or continuous flow processes. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: It serves as a probe to study the interactions of spirocyclic compounds with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity. The cyclopropylmethyl group contributes to the overall hydrophobic interactions, stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- N-cyclopentyl-2-methyl-1-oxo-8-[(pyridin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide
Uniqueness
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide is unique due to its oxa-azaspirodecane core, which imparts distinct chemical and biological properties. The presence of the oxa group enhances the compound’s stability and reactivity compared to similar spirocyclic compounds. Additionally, the specific arrangement of functional groups allows for selective interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H22N2O2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C13H22N2O2/c16-12(15-8-10-1-2-10)11-7-13(17-9-11)3-5-14-6-4-13/h10-11,14H,1-9H2,(H,15,16) |
InChI-Schlüssel |
ZVICLFFNXLSCKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC(=O)C2CC3(CCNCC3)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


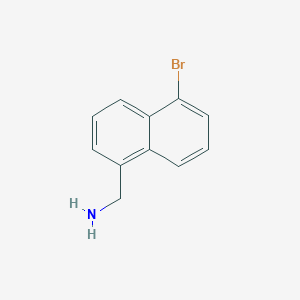
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
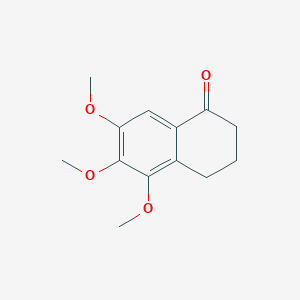
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
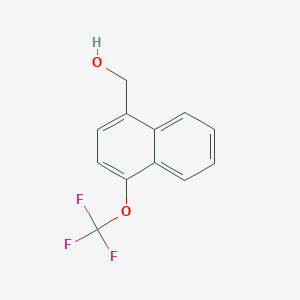
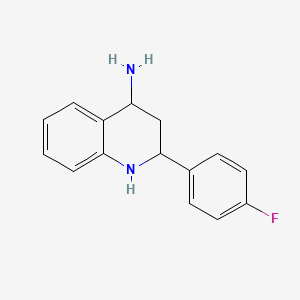
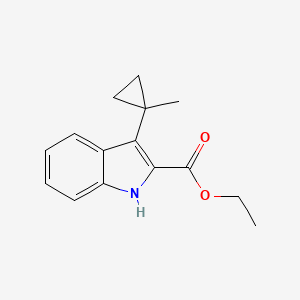
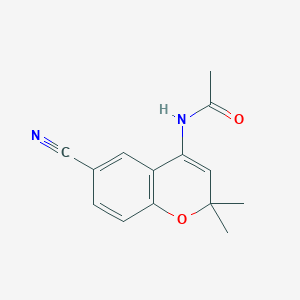





![Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate](/img/structure/B11872290.png)
